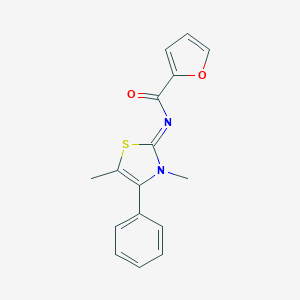
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide, also known as DMPT, is a compound that has gained significant attention in the scientific community due to its various biological effects. DMPT is a synthetic organic compound that has a molecular weight of 261.34 g/mol and a chemical formula of C14H14N2OS. DMPT is a yellowish powder that is soluble in water and ethanol and has a melting point of 158-160°C.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is not fully understood, but it is believed to involve the activation of the growth hormone-releasing hormone (GHRH) pathway and the inhibition of somatostatin secretion. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has also been shown to increase the expression of genes involved in growth and metabolism, such as insulin-like growth factor 1 (IGF-1) and growth hormone receptor (GHR).
Biochemical and Physiological Effects:
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has several biochemical and physiological effects, including increased growth hormone secretion, enhanced feed intake, improved reproductive performance, and reduced stress. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has also been shown to improve nutrient utilization and increase the absorption of minerals, such as calcium and phosphorus, in animals. Additionally, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has been shown to improve the immune response in animals by increasing the production of cytokines and enhancing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has several advantages for use in lab experiments, including its ability to improve growth performance and reproductive performance in animals, as well as its ability to reduce stress. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is also relatively stable and easy to administer, making it a popular choice for researchers. However, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has some limitations, including its potential to interact with other compounds and its potential to cause adverse effects at high doses.
Orientations Futures
Future research on N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide should focus on its potential applications in various animal species, including its effects on growth, reproduction, and stress response. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide and to identify potential interactions with other compounds. Future research should also explore the potential use of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide in combination with other compounds to enhance its effectiveness and reduce potential adverse effects.
Méthodes De Synthèse
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is synthesized using a multi-step process that involves the condensation of 2-acetylfuran with thiosemicarbazide, followed by a cyclization reaction to form the thiazole ring. The resulting compound is then reacted with benzaldehyde to form N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide. The synthesis of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is a complex process that requires careful control of reaction conditions, such as temperature, pH, and reaction time, to obtain a high yield of the desired product.
Applications De Recherche Scientifique
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has been extensively studied for its biological activities, including its effects on growth, reproduction, and stress response in various animal species. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has been shown to stimulate the secretion of growth hormone and increase feed intake in pigs, chickens, and fish, leading to improved growth performance. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has also been shown to enhance the reproductive performance of animals, including increased sperm quality and semen production in boars and improved egg production and hatchability in chickens. Additionally, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has been shown to reduce stress in animals by regulating the hypothalamic-pituitary-adrenal axis and reducing cortisol levels.
Propriétés
Nom du produit |
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide |
|---|---|
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2-ylidene)furan-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c1-11-14(12-7-4-3-5-8-12)18(2)16(21-11)17-15(19)13-9-6-10-20-13/h3-10H,1-2H3 |
Clé InChI |
JHDMTNMLQQZZTI-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC=CO2)S1)C)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(N(C(=NC(=O)C2=CC=CO2)S1)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxyphenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305163.png)
![N-tert-butyl-4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B305166.png)
![1-{[(2-Chloro-6-fluorobenzyl)sulfanyl]acetyl}piperidine](/img/structure/B305168.png)

![N-(2-bromophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305174.png)
amino]benzoyl}amino)benzoate](/img/structure/B305175.png)
![4-chloro-3-[(2,3-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305176.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B305178.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B305179.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305181.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305182.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305183.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305186.png)